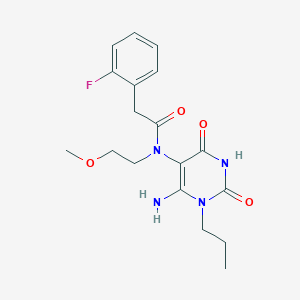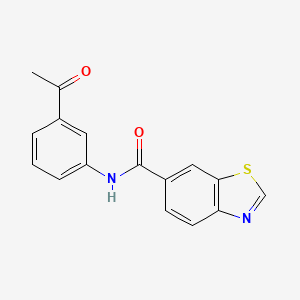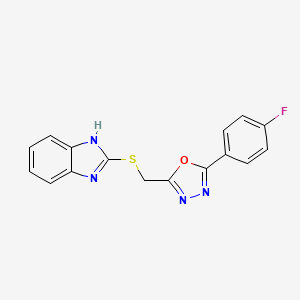![molecular formula C17H14N6O3S B7532979 2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone, also known as ML277, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to modulate the activity of a specific ion channel in the body, making it a promising candidate for the treatment of various diseases.
作用機序
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone works by modulating the activity of a specific ion channel in the body, known as the KCNQ1 potassium channel. This channel plays a critical role in regulating the electrical activity of cells in the heart and other tissues. By modulating the activity of this channel, this compound can help to regulate heart function and reduce the risk of arrhythmias and other cardiovascular diseases.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects on the body. One of the key effects is the modulation of the KCNQ1 potassium channel, which can help to regulate heart function and reduce the risk of cardiovascular diseases. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone has several advantages and limitations for lab experiments. One of the key advantages is its specificity for the KCNQ1 potassium channel, which makes it a valuable tool for studying the role of this channel in various diseases. However, this compound is also a relatively complex molecule, which can make it difficult to synthesize and purify. In addition, the effects of this compound on other ion channels and cellular processes are not well understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the research on 2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone. One key area of focus is the development of more efficient synthesis methods for the compound, which could help to increase its availability and reduce its cost. In addition, further studies are needed to fully understand the effects of this compound on other ion channels and cellular processes, which could help to identify new therapeutic applications for the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
合成法
The synthesis of 2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone is a complex process that involves several steps. One of the key steps is the reaction between 2,3-dihydroindole and 2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrobenzaldehyde, which results in the formation of the desired product. The synthesis of this compound has been optimized over the years, and several variations of the reaction have been developed to increase the yield and purity of the compound.
科学的研究の応用
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone has been extensively studied for its potential therapeutic applications. One of the key areas of research is the treatment of cardiovascular diseases, as this compound has been shown to modulate the activity of a specific ion channel that is involved in regulating heart function. In addition, this compound has also been studied for its potential applications in the treatment of neurological disorders, such as epilepsy and chronic pain.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-21-17(18-19-20-21)27-15-7-6-12(23(25)26)10-13(15)16(24)22-9-8-11-4-2-3-5-14(11)22/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPHJOBXEZGWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)

![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)


![1-[5-[4-(4-fluoroanilino)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7532974.png)
![N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7532989.png)
